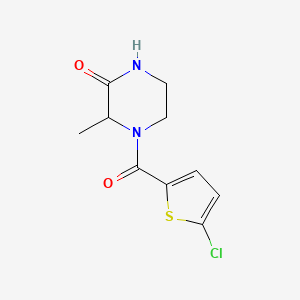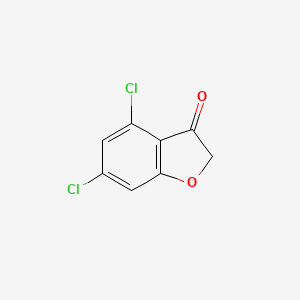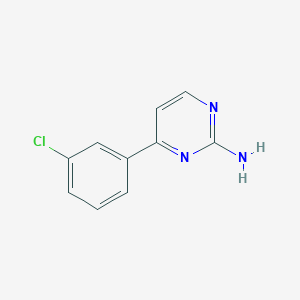
4-(3-Chlorophenyl)pyrimidin-2-amine
Übersicht
Beschreibung
“4-(3-Chlorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H8ClN3 . It has a molecular weight of 205.65 .
Molecular Structure Analysis
The molecular structure of “4-(3-Chlorophenyl)pyrimidin-2-amine” consists of a pyrimidine ring attached to a 3-chlorophenyl group . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Its InChI Code is 1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H, (H2,12,13,14) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Synthesis Techniques : A variety of synthesis methods for related pyrimidine derivatives have been developed. For instance, a series of 2-substituted 3-(4-chlorophenyl)-pyrimidine derivatives were synthesized via an aza-Wittig reaction, showcasing a method for producing similar chlorophenyl pyrimidine compounds (Liu, He, & Ding, 2007).
Crystal Structures : The crystal structure of N-(4-chlorophenyl)-pyrimidine derivatives has been studied, revealing how molecules form inversion dimers via hydrogen bonds, providing insights into the structural properties of similar compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Quantum Chemical Characterization
- Hydrogen Bonding Sites : Quantum chemical methods have been used to characterize hydrogen bonding sites in pyrimidine compounds. This research helps in understanding the molecular interactions and bonding characteristics of pyrimidine derivatives, including 4-(3-Chlorophenyl)pyrimidin-2-amine (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Biological and Medicinal Applications
Anticancer Properties : Pyrimidine derivatives clubbed with other molecular groups have shown promising results in in vitro anticancer activity screenings. This suggests potential research avenues for 4-(3-Chlorophenyl)pyrimidin-2-amine in oncological studies (Rashid, Husain, Shaharyar, Mishra, Hussain, & Afzal, 2014).
Antihypertensive Activity : Similar pyrimidine derivatives have been evaluated for antihypertensive activity, indicating a potential area of research for 4-(3-Chlorophenyl)pyrimidin-2-amine in cardiovascular health (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Synthesis Methodologies
Microwave-Assisted Synthesis : Research has explored microwave-assisted synthesis methods for pyrimidine derivatives, providing efficient and high-yield production techniques that could be applicable to 4-(3-Chlorophenyl)pyrimidin-2-amine (Zong, Gu, Zhang, Jin, & Sun, 2018).
One-Pot Synthesis : One-pot synthesis methods for similar compounds have been developed, offering streamlined and efficient production approaches (Adib, Ghazvini, Soheilizad, Saeedi, Tajbakhsh, & Amanlou, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBPDWBNXTLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694984 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyrimidin-2-amine | |
CAS RN |
913322-47-1 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



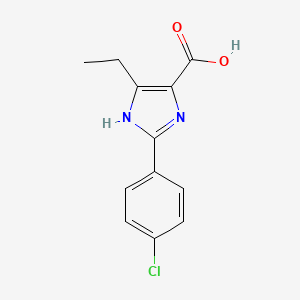

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
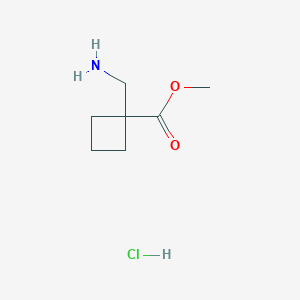
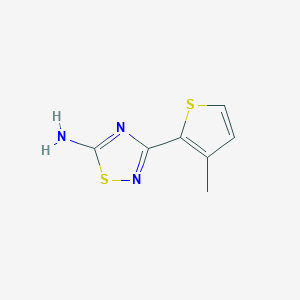
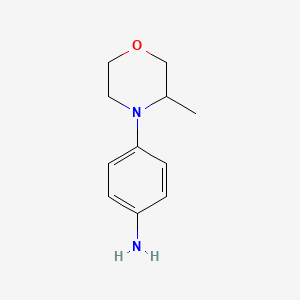
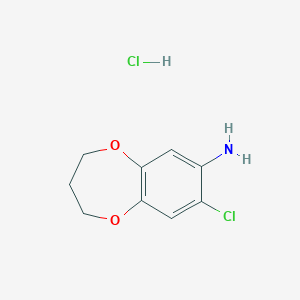
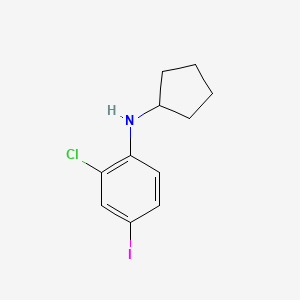
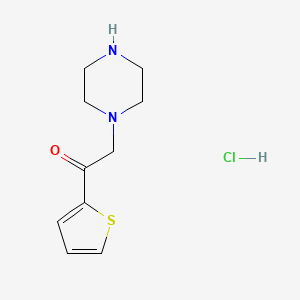
![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
